TAT 48-57

Description

Properties

IUPAC Name |

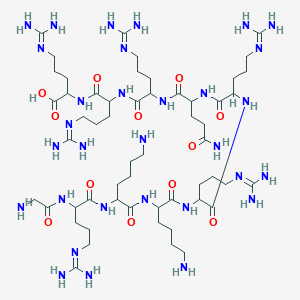

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGTSYBZVRLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H109N31O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAT 48-57 peptide mechanism of action

An In-Depth Technical Guide to the TAT 48-57 Peptide: Mechanism of Action

Abstract

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein contains a highly cationic region, spanning amino acids 48-57, that has garnered significant attention for its remarkable ability to traverse cellular membranes. This peptide, commonly referred to as the Tat Protein Transduction Domain (PTD), has been extensively developed as a vector for the intracellular delivery of a wide array of cargo molecules, from small molecule drugs to large proteins and nanoparticles. Despite its widespread use, the precise mechanism by which this compound achieves cellular entry remains a subject of intense scientific investigation and debate. This technical guide synthesizes current research to provide an in-depth analysis of the peptide's mechanism of action, detailing its initial interactions at the cell surface, the primary pathways of internalization, and the experimental methodologies used to elucidate these processes.

Introduction: The this compound Protein Transduction Domain

The full-length HIV-1 Tat protein is essential for viral replication, acting as a potent trans-activator of viral gene expression.[1][2] A key feature of this protein is its ability to be secreted from infected cells and subsequently enter uninfected bystander cells, a property conferred by a specific protein transduction domain.[2] Mutational analysis has identified the minimal sequence required for this translocation as the 10-amino acid peptide GRKKRRQRRR, corresponding to residues 48-57 of the Tat protein.[3] Some studies also refer to the 11-amino acid sequence YGRKKRRQRRR (residues 47-57).[4]

This peptide, hereafter referred to as this compound, is characterized by its high density of basic residues (six arginines and two lysines), which imparts a strong positive charge at physiological pH.[5][6] This fundamental property is the driving force behind its ability to act as a cell-penetrating peptide (CPP), facilitating the delivery of covalently or non-covalently linked cargo across the plasma membrane of various cell types with low toxicity.[7][8][9] The scientific consensus is that a single, universal mechanism does not exist; rather, the peptide likely employs multiple, parallel pathways, the dominance of which is dictated by factors such as cargo size, peptide concentration, and cell type.[10][11]

The Primary Docking: Interaction with the Cell Surface

The journey of the this compound peptide into the cell begins with a critical, high-affinity binding event at the plasma membrane. This initial interaction is overwhelmingly mediated by electrostatic forces between the cationic peptide and anionic components of the cell surface.

Heparan Sulfate Proteoglycans (HSPGs): The Primary Receptor

The most well-documented and critical interaction is with heparan sulfate proteoglycans (HSPGs), which are ubiquitously expressed on the surface of most mammalian cells.[4][12]

-

Mechanism of Interaction : The negatively charged sulfate and carboxyl groups on the heparan sulfate glycosaminoglycan (GAG) chains of HSPGs serve as high-affinity binding sites for the positively charged arginine and lysine residues of the TAT peptide.[4][13][14][15] This interaction is considered the primary step for concentrating the peptide at the cell surface, a prerequisite for internalization.

-

Experimental Validation : The essential role of HSPGs has been demonstrated conclusively. Enzymatic removal of heparan sulfate chains from the cell surface using heparitinase almost completely abolishes TAT peptide binding and subsequent biological activity.[16] Similarly, competitive inhibition with free heparin (a highly sulfated GAG) significantly reduces the uptake of TAT-modified liposomes.[17] Studies have implicated specific HSPGs, such as perlecan and syndecans, in mediating Tat uptake.[15][16]

Direct Engagement with Membrane Phospholipids

While HSPGs are the primary anchor, evidence also supports the direct interaction of this compound with negatively charged phospholipids within the plasma membrane, such as phosphatidylserine (PS).[5][18][19] This suggests that even in the absence of HSPGs, the peptide can engage with the cell membrane, providing an alternative or complementary binding mechanism.[10]

Figure 1: Initial binding interactions of this compound at the cell surface.

The Great Debate: Mechanisms of Cellular Internalization

Following surface binding, the this compound peptide and its associated cargo must cross the plasma membrane. This translocation is the most contentious aspect of its mechanism, with substantial evidence supporting both energy-dependent endocytic pathways and energy-independent direct penetration.

Model 1: Energy-Dependent Endocytosis

A significant body of evidence suggests that this compound is internalized via endocytic pathways, which are active, energy-dependent processes.

-

Macropinocytosis : This is widely considered a major route for TAT peptide uptake.[10][20][21] Macropinocytosis is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is often initiated by the binding of ligands that trigger cytoskeleton rearrangement and membrane ruffling. The process is characteristically sensitive to inhibitors of Na+/H+ exchange and actin polymerization.

-

Lipid Raft/Caveolae-Mediated Endocytosis : Several studies have implicated cholesterol-rich membrane microdomains known as lipid rafts and the flask-shaped invaginations called caveolae in the uptake process.[3][18][22] This pathway involves the internalization of cargo into vesicles called caveosomes.

-

The Endosomal Escape Imperative : A critical challenge for any endocytic pathway is the subsequent escape of the peptide and its cargo from the endo-lysosomal system.[22] Failure to escape results in degradation by lysosomal enzymes. The precise mechanism of how this compound breaches the endosomal membrane to reach the cytosol and nucleus is not fully understood but is a prerequisite for the delivery of functional cargo.

Model 2: Energy-Independent Direct Translocation

The alternative model proposes that this compound can directly penetrate the plasma membrane in a receptor-independent and energy-independent manner.

-

Pore Formation and Membrane Destabilization : This model posits that upon reaching a certain concentration at the membrane, TAT peptides can interact with lipids to induce transient, non-lytic pores.[5] These pores are large enough to allow the passage of the peptide and even small tracer molecules.[5] Studies using giant unilamellar vesicles (GUVs) have shown that TAT peptides can induce the efflux of small fluorescent dyes from the vesicles without causing complete membrane collapse.[5][6]

-

Membrane Curvature Induction : More recent biophysical studies suggest the peptide interacts with lipid head groups to generate topologically active "saddle-splay" or negative Gaussian membrane curvature.[10] This localized membrane restructuring facilitates the formation of transient pores or translocation-competent states.

-

A Note of Caution : It is important to note that some early reports demonstrating uptake at 4°C (a condition that inhibits most energy-dependent processes) have been challenged, with suggestions that chemical fixation procedures used in microscopy could introduce artifacts, allowing surface-bound peptide to enter the cell.[13]

Figure 2: The dual mechanisms of this compound cellular internalization.

Summary of Proposed Mechanisms

The choice of internalization pathway is not mutually exclusive and is influenced by several variables.

| Mechanism | Key Molecular Players | Energy Dependence | Supporting Evidence | Key Influencing Factors |

| Macropinocytosis | Actin cytoskeleton, Na+/H+ exchangers | ATP-Dependent | Inhibition by amiloride, cytochalasin D; visualization of large vesicles. | Large cargo, specific cell types (e.g., macrophages). |

| Caveolae-Mediated | Caveolin-1, Cholesterol, Lipid Rafts | ATP-Dependent | Inhibition by filipin, nystatin; colocalization with caveolin-1. | Delivery to non-lysosomal pathways. |

| Direct Translocation | Anionic phospholipids (PS) | ATP-Independent | Uptake in GUVs, pore formation assays, induction of membrane curvature. | High peptide concentration, unconjugated peptide, low temperature (disputed). |

Key Experimental Protocols

Investigating the mechanism of this compound requires a combination of quantitative and qualitative techniques. The following are foundational protocols in the field.

Protocol: Quantitative Cellular Uptake by Flow Cytometry

This protocol quantifies the total amount of peptide internalized by a cell population.

Objective: To measure the mean fluorescence intensity of cells following incubation with a fluorescently labeled this compound peptide (e.g., FITC-TAT).

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or Jurkat) in a 12-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

-

Incubation: Replace the medium with serum-free medium containing the desired concentration of FITC-TAT 48-57 (e.g., 1-10 µM). Incubate for a specified time (e.g., 1-2 hours) at 37°C. Include a control group at 4°C to assess energy dependence.

-

Washing: Aspirate the peptide solution. Wash cells twice with cold phosphate-buffered saline (PBS).

-

Removal of Surface-Bound Peptide: Add 0.25% Trypsin-EDTA and incubate for 5 minutes at 37°C. This step is critical to digest and remove peptides that are only bound to the cell surface and not truly internalized.

-

Cell Collection: Neutralize trypsin with complete medium, transfer cells to FACS tubes, and centrifuge at 300 x g for 5 minutes.

-

Analysis: Resuspend the cell pellet in FACS buffer (PBS with 1% BSA). Analyze 10,000 cells per sample using a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL-1 for FITC).

Figure 3: Workflow for the quantitative cellular uptake assay.

Protocol: Visualization of Uptake by Confocal Microscopy

This protocol provides qualitative data on the subcellular localization of the peptide.

Objective: To visualize the distribution of internalized fluorescent this compound within the cell, including the cytoplasm and nucleus.

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Incubation: Treat cells with fluorescently labeled this compound (e.g., 5 µM) in serum-free medium for 1-2 hours at 37°C.

-

Washing: Wash the coverslips three times with PBS to remove extracellular peptide.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If antibody staining for internal markers is needed, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Nuclear Staining: Stain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL) for 5 minutes.

-

Mounting: Wash the coverslips again and mount them onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the samples using a confocal laser scanning microscope. Capture images in separate channels for the peptide (e.g., green for FITC) and the nucleus (blue for DAPI) and merge to show colocalization.

Conclusion and Future Directions

The this compound peptide remains a cornerstone of drug delivery research due to its potent cell-penetrating capabilities. Its mechanism of action is not a single pathway but a complex and adaptable process. The initial, indispensable step is the electrostatic binding to cell surface HSPGs. Following this, the peptide can trigger multiple internalization routes, primarily energy-dependent macropinocytosis and an energy-independent mode of direct translocation through membrane perturbation.

The prevailing pathway is highly dependent on the experimental context, including the nature of the cargo, the concentration of the peptide, and the specific cell line being studied. For drug development professionals, this context-dependency is a critical consideration. Large therapeutic proteins or nanoparticle conjugates are more likely to rely on endocytic pathways, making the challenge of endosomal escape paramount. Conversely, smaller cargoes or unconjugated peptides may leverage direct translocation.

Future research must focus on dissecting the precise biophysical interactions that govern membrane destabilization and, crucially, on elucidating the molecular machinery that facilitates endosomal escape. A deeper understanding of these processes will enable the rational design of next-generation TAT-based delivery systems with enhanced efficiency and greater therapeutic specificity.

References

-

Tyagi, M., Rusnati, M., Presta, M., & Giacca, M. (2001). The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity. Virology, 2004 Dec 20;330(2):481-6.[Link]

-

Herce, H. D., Garcia, A. E., & Cardoso, M. C. (2014). Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal, 106(2), 25a.[Link]

-

Vendeville, A., Rayne, F., Bonhoure, A., Bettache, N., Montcourrier, P., & Beaumelle, B. (2004). Intracellular Traffic and Fate of Protein Transduction Domains HIV-1 TAT Peptide and Octaarginine. Implications for Their Utilization as Drug Delivery Vectors. Bioconjugate Chemistry, 15(5), 1031-1039.[Link]

-

Gupta, B., Levchenko, T. S., & Torchilin, V. P. (2005). HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles. Journal of Controlled Release, 107(1), 51-59.[Link]

-

Wikipedia. (2023). Tat (HIV). Wikipedia.[Link]

-

Ziegler, A., Blatter, X. L., Seelig, A., & Seelig, J. (2003). Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers. Biochemistry, 42(30), 9185-9194.[Link]

-

Liu, J., Zhang, J., & Wang, J. (2014). Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment. Molecular Pharmaceutics, 11(7), 2446-2455.[Link]

-

Sarrazin, S., Lamanna, W. C., & Esko, J. D. (2011). Heparan Sulfate Proteoglycans. Cold Spring Harbor Perspectives in Biology, 3(7), a004952.[Link]

-

Albini, A., et al. (2015). HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration. International Journal of Molecular Sciences, 16(12), 29936-29953.[Link]

-

Ziegler, A., & Seelig, J. (2004). Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters. Biophysical Journal, 86(1 Pt 1), 254-263.[Link]

-

Mishra, A., et al. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences, 108(41), 16883-16888.[Link]

-

Fretz, M. M., Koning, G. A., Mastrobattista, E., Jiskoot, W., & Storm, G. (2004). Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1665(1-2), 48-56.[Link]

-

Potocky, T. B., Menon, A. K., & Gellman, S. H. (2012). Cellular Translocation of a γ-AApeptide Mimetic of Tat Peptide. Molecular Pharmaceutics, 9(4), 931-939.[Link]

-

Canaud, G., et al. (2004). The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy. The American Journal of Pathology, 164(2), 559-572.[Link]

-

Kim, D., et al. (2015). Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery. Expert Opinion on Drug Delivery, 12(7), 1069-1080.[Link]

-

Egleton, R. D., et al. (2023). TAT peptide at treatment-level concentrations crossed brain endothelial cell monolayer independent of receptor-mediated endocytosis. PLOS ONE, 18(10), e0292556.[Link]

-

Shelton, D. S., et al. (2014). Label-free probe of HIV-1 TAT peptide binding to mimetic membranes. Proceedings of the National Academy of Sciences, 111(35), 12728-12733.[Link]

-

Mediouni, S., et al. (2012). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 3(6), 554-567.[Link]

-

SB-PEPTIDE. (n.d.). TAT (47-57) peptide. SB-PEPTIDE.[Link]

-

Encyclopedia.pub. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia.pub.[Link]

-

Brooks, H., Lebleu, B., & Vives, E. (2005). Tat peptide-mediated cellular delivery: back to basics. Advanced Drug Delivery Reviews, 57(4), 559-577.[Link]

-

Li, G. H., Li, W., Mumper, R. J., & Nath, A. (2010). Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes. The FASEB Journal, 24(10), 3904-3916.[Link]

-

JPT Peptide Technologies. (n.d.). D-TAT (47-57) - HIV transactivator. JPT.[Link]

-

Ovid. (n.d.). Biological effects of Tat cell-penetrating peptide: a ... Ovid.[Link]

-

Sancini, G., et al. (2013). Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivative. Journal of Nanomedicine & Nanotechnology, 4(2).[Link]

-

Udugamasooriya, D. G., & Schepartz, A. (2001). High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society, 123(14), 3313-3314.[Link]

Sources

- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]

- 9. jpt.com [jpt.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration [mdpi.com]

- 16. The perlecan heparan sulfate proteoglycan mediates cellular uptake of HIV-1 Tat through a pathway responsible for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. benchchem.com [benchchem.com]

- 21. Molecular mechanisms in the dramatic enhancement of HIV-1 Tat transduction by cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Introduction: The Architect of Cellular Entry

An In-Depth Technical Guide to the Structure of TAT 48-57

The Human Immunodeficiency Virus Type 1 (HIV-1) trans-activator of transcription (Tat) protein is a master regulator of viral gene expression, essential for viral replication.[1][2] Within this protein lies a small, potent sequence, residues 48-57, commonly referred to as the Tat peptide. This arginine-rich motif (ARM) is the protein's transduction domain (PTD), a member of a class of molecules known as cell-penetrating peptides (CPPs).[1][3] Its remarkable ability to cross cellular membranes and deliver a wide array of molecular cargo—from small molecules to large proteins and nanoparticles—has positioned it as a critical tool in drug delivery and biomedical research.[3][4] This guide provides a detailed examination of the structural characteristics of the this compound peptide, from its primary sequence to its dynamic conformational behavior, which collectively govern its profound biological function.

Part 1: Primary and Physicochemical Structure

The foundational structure of any peptide is its amino acid sequence. The canonical sequence for this compound is a decapeptide rich in basic residues.[5][6]

Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)

This primary structure endows the peptide with distinct physicochemical properties that are central to its function. The high density of arginine and lysine residues results in a strong positive charge at physiological pH, a feature critical for its initial interaction with the negatively charged cell surface.[5][7]

Table 1: Amino Acid Composition and Properties of this compound

| Position | Residue (3-Letter) | Residue (1-Letter) | Side Chain Property | Net Charge (at pH 7) |

| 48 | Glycine | G | Nonpolar, Aliphatic | 0 |

| 49 | Arginine | R | Positively Charged | +1 |

| 50 | Lysine | K | Positively Charged | +1 |

| 51 | Lysine | K | Positively Charged | +1 |

| 52 | Arginine | R | Positively Charged | +1 |

| 53 | Arginine | R | Positively Charged | +1 |

| 54 | Glutamine | Q | Polar, Uncharged | 0 |

| 55 | Arginine | R | Positively Charged | +1 |

| 56 | Arginine | R | Positively Charged | +1 |

| 57 | Arginine | R | Positively Charged | +1 |

| Total | +8 |

The guanidinium group of arginine is particularly significant. Its ability to form multiple hydrogen bonds is considered a key factor in the peptide's translocation efficiency, more so than the primary amine of lysine.[8] The strategic placement of these eight positive charges within a short ten-residue span creates a potent electrostatic anchor for membrane interaction.

Part 2: Conformational Dynamics - A Tale of Two States

A defining feature of the this compound peptide is its structural flexibility. Structural studies indicate that the full Tat protein is largely disordered and flexible when free in solution.[1][5] This characteristic extends to the short 48-57 fragment.

In Aqueous Solution: Circular Dichroism (CD) spectroscopy reveals that in aqueous buffers, this compound predominantly adopts a random coil conformation.[9] Some studies also suggest the presence of a polyproline type II (PPII) helical conformation, a more extended helical structure than the classic alpha-helix.[9] This lack of a fixed, ordered structure in solution is a hallmark of many intrinsically disordered proteins and peptides, allowing them to adapt to various binding partners.

Upon Membrane Interaction: The peptide's conformation changes upon interacting with the hydrophobic environment of a lipid bilayer. While it does not typically fold into a classic, stable alpha-helix, CD and NMR studies suggest a shift towards a more ordered structure.[6][9] This induced folding is critical for its function. The peptide is thought to lie on the surface of the membrane, with the cationic side chains interacting with the negatively charged phosphate head groups of the lipids.[3] This interaction can induce localized negative curvature in the membrane, a potential step in the translocation process.[8]

Part 3: Mechanism of Transduction - The Structural Basis of Entry

The precise mechanism by which this compound crosses the plasma membrane is still a subject of active research, but it is understood to be a multi-step process heavily reliant on its structural features.

-

Electrostatic Binding: The process begins with the strong electrostatic attraction between the positively charged peptide and negatively charged components on the cell surface, such as heparan sulfate proteoglycans (HSPGs).[5][10] This interaction concentrates the peptide at the cell surface.

-

Membrane Destabilization and Entry: Following the initial binding, several models for translocation have been proposed:

-

Direct Penetration/Pore Formation: One model suggests that after accumulating on the surface, the peptide induces local disruptions in the lipid bilayer, possibly forming transient pores through which it can pass directly into the cytoplasm.[8] This process is thought to be energy-independent.

-

Endocytosis: More recent evidence strongly supports endocytotic pathways as a major route of entry.[3] The peptide's interaction with the membrane can trigger processes like macropinocytosis or caveolae-mediated endocytosis.[3] Once inside an endosome, the peptide must then escape into the cytoplasm to deliver its cargo, a process that is not yet fully understood.

-

The arginine-rich nature of the peptide is crucial for both pathways, facilitating the strong initial binding and subsequent membrane interactions that lead to internalization.[8]

Part 4: Experimental Protocols for Structural and Functional Analysis

Verifying the structure and function of this compound requires specific biophysical and cell-based assays. The following are foundational protocols for researchers in the field.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol aims to determine the secondary structure of the this compound peptide in different environments.

Objective: To assess the peptide's conformation in an aqueous buffer versus a membrane-mimicking environment.

Methodology:

-

Peptide Preparation:

-

Synthesize or procure high-purity (>95%) this compound peptide.

-

Prepare a stock solution of the peptide (e.g., 1 mg/mL) in ultrapure water. Determine the precise concentration using UV absorbance at 280 nm (if a Trp or Tyr were present) or through quantitative amino acid analysis. For this compound, which lacks strong chromophores, concentration is often determined by weight.

-

-

Sample Preparation:

-

Aqueous Sample: Dilute the peptide stock to a final concentration of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Membrane-Mimicking Sample: Prepare small unilamellar vesicles (SUVs) composed of a lipid like dodecylphosphocholine (DPC) or a mixture (e.g., POPC/POPG) via sonication or extrusion. Incubate the peptide with the SUVs at a specific peptide-to-lipid ratio (e.g., 1:50) to allow for interaction.

-

-

CD Spectrometer Setup:

-

Calibrate the instrument using a standard like camphor-10-sulfonic acid.

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance in the far-UV region.

-

Set the measurement parameters: Wavelength range (190-260 nm), data pitch (0.5-1.0 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans for signal averaging).

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer (or buffer with SUVs) alone.

-

Record the spectrum of the peptide sample.

-

Subtract the baseline from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed Ellipticity) / (10 * n * l * C), where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

-

Analyze the resulting spectrum. A strong negative band near 200 nm is characteristic of a random coil or PPII helix.[9][11] The appearance of negative bands around 208 nm and 222 nm would indicate alpha-helical content.

-

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled this compound peptide into live cells.

Objective: To measure the efficiency and rate of this compound-mediated cargo delivery.

Methodology:

-

Reagent Preparation:

-

Synthesize or procure this compound conjugated to a fluorescent dye (e.g., FITC, 5,6-TAMRA, or AlexaFluor 647).[8]

-

Culture a suitable cell line (e.g., HeLa or Jurkat cells) to approximately 80% confluency.

-

-

Cell Treatment:

-

Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA) and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in complete culture medium at a density of 1 x 10^6 cells/mL.

-

Add the fluorescent TAT peptide to the cell suspension at various final concentrations (e.g., 1, 5, 10 µM).

-

As a negative control, treat a sample of cells with the unconjugated fluorophore.

-

Incubate the cells at 37°C for a defined period (e.g., 1 hour). To test for energy-dependent uptake, run a parallel experiment at 4°C.

-

-

Sample Preparation for Flow Cytometry:

-

Stop the uptake by adding cold PBS and centrifuging the cells.

-

Wash the cells twice with cold PBS to remove surface-bound peptide.

-

To further distinguish between surface-bound and internalized peptide, you can briefly treat the cells with trypsin or an acidic buffer to strip surface proteins and associated peptides.

-

Resuspend the final cell pellet in FACS buffer (PBS with 1% FBS).

-

-

Data Acquisition and Analysis:

-

Analyze the cells using a flow cytometer, exciting at the appropriate wavelength for the chosen fluorophore.

-

Gate the live cell population based on forward and side scatter properties.

-

Measure the mean fluorescence intensity (MFI) of the gated population for each treatment condition.

-

An increase in MFI compared to untreated cells indicates peptide uptake. Compare the MFI of cells incubated at 37°C vs. 4°C to infer the contribution of energy-dependent endocytotic pathways.

-

Conclusion

The structure of the this compound peptide is a paradigm of functional simplicity. Its primary sequence, dominated by cationic residues, dictates its initial interaction with the cell. Its conformational plasticity, shifting from a disordered state in solution to a more structured form upon membrane binding, is key to its ability to traverse the lipid bilayer. While the precise translocation mechanism remains an area of intense investigation, the fundamental relationship between its arginine-rich structure and its cell-penetrating function is undisputed. This small peptide continues to be a powerful tool and a subject of fundamental scientific inquiry, offering profound insights into biological transport and providing a versatile platform for the future of therapeutic delivery.

References

-

Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus - Problems of Virology). Available from: [Link]

-

Vives, E., et al. Superior HIV-1 TAR Binders with Conformationally Constrained R52 Arginine Mimics in the Tat(48-57) Peptide. ChemMedChem. 2018;13(6):539-544. Available from: [Link]

-

GenScript. TAT (48-57). Available from: [Link]

-

Mbonye, U., et al. Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget. 2017;8(20):33943-33958. Available from: [Link]

-

Ziegler, A., et al. Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers. Biophysical Journal. 2005;89(5):3434-3443. Available from: [Link]

-

Mayer, M., et al. NMR structure of a biologically active peptide containing the RNA-binding domain of human immunodeficiency virus type 1 Tat. Proceedings of the National Academy of Sciences. 1994;91(7):2557-2561. Available from: [Link]

-

Herce, H.D., et al. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal. 2009;97(7):1917-1925. Available from: [Link]

-

ResearchGate. NMR structure of a biologically active peptide containing the RNA-binding domain of HIV-1 tat. Available from: [Link]

-

Tamilarasu, N., et al. High Affinity and Specific Binding of HIV-1 TAR RNA by a Tat-Derived Oligourea. Journal of the American Chemical Society. 1999;121(7):1599-1600. Available from: [Link]

-

Gagat, M., et al. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane. International Journal of Molecular Sciences. 2021;22(21):11538. Available from: [Link]

-

Tung, C.H., et al. Evidence for a Plasma Membrane-Mediated Permeability Barrier to Tat Basic Domain in Well-Differentiated Epithelial Cells: Lack of Correlation with Heparan Sulfate. Biochemistry. 2002;41(34):10717-10724. Available from: [Link]

-

Shojania, S., & O'Neil, J.D. High yield expression and purification of HIV-1 Tat1-72 for structural studies. Protein Expression and Purification. 2010;69(1):92-98. Available from: [Link]

-

Ovid. Biological effects of Tat cell-penetrating peptide: a.... Available from: [Link]

-

Pillay, S., et al. HIV-1 Tat amino acid residues that influence Tat-TAR binding affinity. Virology Journal. 2021;18(1):153. Available from: [Link]

-

Semantic Scholar. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae:.... Available from: [Link]

-

ResearchGate. Circular dichroism (CD) spectra of Tat variants in aqueous solution.... Available from: [Link]

-

SciSpace. Circular Dichroism Techniques: Biomolecular and Nanostructural Analyses- A Review. Available from: [Link]

-

Luedtke, N.W., et al. Simultaneous recognition of HIV-1 TAR RNA bulge and loop sequences by cyclic peptide mimics of Tat protein. Journal of the American Chemical Society. 2003;125(40):12374-12375. Available from: [Link]

-

ResearchGate. (A and B) Conformational changes in TAR upon tat peptide binding. The.... Available from: [Link]

Sources

- 1. oncotarget.com [oncotarget.com]

- 2. d-nb.info [d-nb.info]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]

- 6. pnas.org [pnas.org]

- 7. High yield expression and purification of HIV-1 Tat1-72 for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to TAT 48-57: The Archetypal Cell-Penetrating Peptide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the TAT 48-57 peptide. Moving beyond a simple recitation of facts, we delve into the mechanistic underpinnings, practical applications, and critical experimental protocols that are essential for successfully leveraging this powerful tool for intracellular delivery.

Introduction: Breaching the Cellular Fortress

The plasma membrane represents a formidable barrier, selectively controlling the passage of molecules into the cell. While crucial for cellular homeostasis, this barrier poses a significant challenge for the delivery of therapeutic agents, particularly large macromolecules like proteins and nucleic acids. Cell-Penetrating Peptides (CPPs) have emerged as a revolutionary solution to this problem. These short peptides can traverse the cell membrane and deliver a wide array of molecular cargo, opening new avenues for research and therapeutic intervention.[1][2]

Among the most studied and foundational CPPs is a short, ten-amino-acid sequence derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus 1 (HIV-1).[3][4] This specific fragment, corresponding to residues 48-57, represents the minimal domain required for the protein's remarkable ability to enter cells.[5][6]

The Core Transduction Domain: this compound Profile

The power of this compound lies in its specific amino acid composition and resulting physicochemical properties.

-

Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR)[3][7][8]

-

Key Characteristics: The peptide is highly cationic due to the presence of six arginine and two lysine residues. This high density of positive charges is fundamental to its mechanism of action.[9][10] The guanidinium groups of the arginine residues, in particular, are considered critical for its translocation capabilities, forming bidentate hydrogen bonds with negatively charged components on the cell surface.[11]

Mutational analyses have confirmed that this basic domain is the essential component for internalization and the delivery of exogenous proteins into cells.[5]

Mechanism of Cellular Entry: A Multi-Step Process

The precise mechanism by which this compound and its cargo enter cells has been a subject of extensive research, with evidence pointing to a combination of pathways rather than a single route. The process is generally understood to involve initial cell surface interaction, internalization, and the critical step of endosomal escape.

Initial Contact: Electrostatic Adhesion

The journey begins with the electrostatic interaction between the positively charged TAT peptide and negatively charged proteoglycans, specifically heparan sulfate glycosaminoglycans (GAGs), on the cell surface.[10][12] This interaction concentrates the peptide at the membrane, initiating the uptake process. The dependency on GAG expression can explain the observed variability in TAT-mediated delivery efficiency across different cell types.[12]

Internalization: The Endocytic Route

While direct translocation across the plasma membrane has been proposed, particularly at high peptide concentrations, the predominant mechanism for TAT-cargo complexes is endocytosis.[13][14] Several endocytic pathways have been implicated, with macropinocytosis being a frequently cited route.[5][15] Macropinocytosis is a fluid-phase uptake process where the cell engulfs large amounts of extracellular fluid in macropinosomes. The binding of TAT to the cell surface can actively stimulate this process.[15]

The Great Escape: Overcoming Endosomal Entrapment

Successful intracellular delivery is not complete upon internalization. The TAT-cargo complex is initially trapped within endosomes. Failure to escape this vesicular prison is the primary rate-limiting step for the biological activity of the delivered cargo.[1][15] The acidic environment of the late endosome is thought to facilitate conformational changes in the peptide, promoting interaction with the endosomal membrane.[16] It has been proposed that TAT can induce negative Gaussian curvature in the lipid bilayer, creating transient pores or destabilizing the membrane, which ultimately leads to the release of the cargo into the cytoplasm.[11][17][18]

Applications: A Versatile Delivery Vector

The ability of this compound to ferry molecules into cells has been exploited across numerous research and therapeutic areas. Its versatility is demonstrated by the diverse range of cargo it can successfully deliver.

| Cargo Type | Examples | Application Areas | References |

| Proteins | Cre Recombinase, GFP, Enzymes | Gene editing, Cellular imaging, Enzyme replacement therapy | [3][13][19] |

| Peptides | Kinase inhibitors, Apoptotic peptides | Signal transduction studies, Cancer therapy | [20] |

| Nucleic Acids | siRNA, DNA, PNA | Gene silencing, Gene therapy | [1] |

| Small Molecules | Doxorubicin, Methotrexate | Chemotherapy | [21][22] |

| Nanocarriers | Liposomes, Nanoparticles, Quantum Dots | Targeted drug delivery, Bioimaging | [17][23] |

A Practical Guide for the Bench Scientist

This section provides validated, step-by-step protocols for the synthesis, conjugation, and evaluation of this compound peptides.

Peptide Synthesis and Cargo Conjugation

This compound is routinely synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[24][25] For cargo conjugation, a cysteine residue is often added to the sequence (e.g., at the C-terminus) to provide a reactive thiol group.

Protocol 1: Fluorescent Labeling of this compound

Causality: Fluorescent labeling is essential for visualizing cellular uptake and intracellular trafficking via microscopy and for quantifying uptake using flow cytometry.[26] A C-terminal cysteine is added for site-specific labeling.

-

Peptide Synthesis: Synthesize the peptide GRKKRRQRRRGC using standard Fmoc SPPS. Purify by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.

-

Peptide Dissolution: Dissolve the purified peptide in a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

-

Dye Preparation: Dissolve a maleimide-activated fluorescent dye (e.g., Cy5.5-maleimide or Alexa Fluor 594 C5 maleimide) in anhydrous DMSO to create a 10 mM stock solution.[27]

-

Conjugation Reaction: Add a 1.2-fold molar excess of the dye-maleimide solution to the peptide solution.[25] Incubate the reaction for 2 hours at room temperature, protected from light.

-

Purification: Purify the labeled peptide from unreacted dye and peptide using reverse-phase HPLC.

-

Verification: Confirm the successful conjugation and determine the final concentration using mass spectrometry and UV-Vis spectrophotometry.

-

Storage: Aliquot the labeled peptide and store at -20°C or -80°C.[28]

Functional Assays: Validation of Delivery and Effect

Protocol 2: Quantitative Cellular Uptake Analysis by Flow Cytometry

Causality: Flow cytometry provides a high-throughput, quantitative measure of the percentage of cells that have internalized the peptide and the relative amount of uptake per cell (mean fluorescence intensity).

-

Cell Seeding: Seed cells (e.g., HeLa or Jurkat) in a 24-well plate at a density that ensures they are in the logarithmic growth phase on the day of the experiment.

-

Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled TAT-cargo conjugate at various concentrations (e.g., 1-10 µM).

-

Control Wells:

-

Negative Control: Untreated cells.

-

Inhibition Control: Pre-incubate cells for 30 minutes at 4°C before adding the conjugate, and maintain at 4°C during the incubation period. This inhibits energy-dependent endocytosis.[3]

-

Cargo-Only Control: Treat cells with the fluorescently labeled cargo alone to assess non-CPP mediated uptake.

-

-

Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.

-

Cell Harvest: Wash the cells three times with cold PBS to remove surface-bound peptide. Detach adherent cells using a non-enzymatic cell dissociation solution (e.g., Trypsin-EDTA).

-

Analysis: Resuspend cells in FACS buffer (PBS with 1% FBS). Analyze at least 10,000 cells per sample on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., APC for Cy5.5).

-

Data Interpretation: Compare the mean fluorescence intensity and percentage of positive cells between treated samples and controls. A significant reduction in uptake at 4°C is indicative of an endocytic mechanism.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to determine the concentration range at which the TAT-cargo conjugate can be used without inducing significant toxicity, which could confound the results of functional assays. The MTT assay measures cell metabolic activity as an indicator of cell viability.[21]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well and allow them to adhere overnight.[21]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the unconjugated TAT peptide and the TAT-cargo conjugate (e.g., 1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Peptide/Conjugate | Concentration (µM) | Cell Line | Cytotoxicity Observation | Reference |

| Unconjugated TAT | up to 100 | Caco-2 | No significant cytotoxicity observed. | [29] |

| Unconjugated TAT | up to 50 | Raji | No significant cytotoxicity observed. | [21] |

| Rhodamine-TAT-Cargo | 67 | HeLa, A549 | Conjugation to cargo can slightly increase toxicity. | [30] |

Note: Cytotoxicity is highly dependent on the cell line, cargo, and incubation time. The above table provides general observations.

Conclusion and Future Outlook

The this compound peptide remains a cornerstone of intracellular delivery technology. Its robust ability to transport a vast range of cargo molecules across the cell membrane has made it an indispensable tool in both basic research and preclinical drug development. While challenges, particularly the efficiency of endosomal escape, remain an active area of investigation, the fundamental principles established through the study of TAT continue to inform the design of next-generation delivery vectors. Innovations such as dimeric versions (dfTAT) and the conjugation of endosomolytic agents promise to further enhance the efficacy of this remarkable peptide, ensuring its relevance for years to come.[13][17]

References

-

γ-AApeptides bind to RNA by mimicking RNA-binding proteins - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]

-

Modulation of nuclear internalization of Tat peptides by fluorescent dyes and receptor-avid peptides - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]

-

Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

TAT (48-57) - GenScript. (n.d.). GenScript. [Link]

-

Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC - NIH. (2016, September 8). National Institutes of Health (NIH). [Link]

-

Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems | Bioconjugate Chemistry - ACS Publications. (2023, September 29). American Chemical Society Publications. [Link]

-

Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - Brieflands. (n.d.). Brieflands. [Link]

-

Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse. (n.d.). Cell Reports. [Link]

-

In Vitro Analysis of the TAT Protein Transduction Domain as a Drug Delivery Vehicle in Protozoan Parasites - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Functionalization with TAT-Peptide Enhances Blood-Brain Barrier Crossing In vitro of Nanoliposomes Carrying a Curcumin-Derivativ - Milano-Bicocca. (2013, April 5). University of Milano-Bicocca. [Link]

-

Full article: Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

-

Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2008, July 10). National Center for Biotechnology Information. [Link]

-

Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - Frontiers. (2022, November 1). Frontiers. [Link]

-

This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Cell-Penetrating HIV1 TAT Peptides Float on Model Lipid Bilayers - CORE. (n.d.). CORE. [Link]

-

Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC - NIH. (2022, November 2). National Institutes of Health (NIH). [Link]

-

Cell-penetrating peptides as a promising tool for delivery of various molecules into the cells. (2014, December 17). Postępy Higieny i Medycyny Doświadczalnej. [Link]

-

Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Selective Cell Uptake of Modified Tat Peptide–Fluorophore Conjugates in Rat Retina in Ex Vivo and In Vivo Models | IOVS. (n.d.). IOVS. [Link]

-

State of Art: Cell Penetration and Cell-Penetrating Peptides and Proteins. (n.d.). Juniper Publishers. [Link]

-

TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Cellular Uptake but Low Permeation of Human Calcitonin–Derived Cell Penetrating Peptides and Tat(47-57). (n.d.). Springer. [Link]

-

Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions | PNAS. (n.d.). PNAS. [Link]

-

Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. [Link]

-

Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - MDPI. (2020, October 12). MDPI. [Link]

-

Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment | Molecular Pharmaceutics - ACS Publications. (n.d.). American Chemical Society Publications. [Link]

-

Cell-Penetrating Peptides— Uptake, Toxicity, and Applications - Cardoso Lab. (n.d.). Cardoso Lab. [Link]

-

Strategies for Improving Cell-Penetrating Peptides Stability and Delivery - Encyclopedia.pub. (2022, November 4). Encyclopedia.pub. [Link]

-

Photochemical internalisation of a macromolecular protein toxin using a cell penetrating peptide-photosensitiser conjugate - UCL Discovery. (n.d.). UCL Discovery. [Link]

Sources

- 1. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Modulation of nuclear internalization of Tat peptides by fluorescent dyes and receptor-avid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cardoso-lab.org [cardoso-lab.org]

- 7. genscript.com [genscript.com]

- 8. TAT (48-57) | TargetMol [targetmol.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. In vitro analysis of the TAT protein transduction domain as a drug delivery vehicle in protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Health Education and Public Health [healtheducationandpublichealth.com]

- 21. brieflands.com [brieflands.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. γ-AApeptides bind to RNA by mimicking RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. boa.unimib.it [boa.unimib.it]

- 26. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 27. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]

- 30. benchchem.com [benchchem.com]

The TAT Basic Domain: A Multifunctional Hub in HIV-1 Pathogenesis and a Tool for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The basic domain of the Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein represents a paradigm of viral protein multifunctionality. This highly conserved, arginine-rich motif is not merely a structural component but a dynamic functional hub critical for viral replication and a potent tool for biomedical applications. This guide provides an in-depth exploration of the dual biological roles of the Tat basic domain: its essential function in transcriptional activation of the viral genome and its remarkable ability to traverse cellular membranes. We will dissect the molecular mechanisms underpinning these functions, detail established experimental protocols to probe them, and discuss the translation of this fundamental knowledge into innovative drug delivery and therapeutic strategies.

Molecular Architecture of the Tat Protein and its Basic Domain

The HIV-1 Tat protein is a small regulatory protein, typically 86 to 101 amino acids in length, that is essential for robust viral gene expression.[1] Its primary sequence is organized into several distinct functional domains.[2][3] The basic domain, spanning approximately residues 49-57, is characterized by a high concentration of positively charged lysine and arginine residues, with a consensus sequence of YGRKKRRQRRR.[1][4][5] This domain is intrinsically flexible in solution, a feature that allows it to adapt and bind to different molecular partners, including RNA and cellular proteins.[2][6]

The key features of the Tat protein domains are summarized below:

| Domain | Approximate Residues | Key Characteristics & Functions |

| Proline-rich/Acidic | 1-21 | N-terminus, involved in protein-protein interactions. |

| Cysteine-rich | 22-37 | Highly conserved, crucial for protein structure and function. |

| Core | 38-48 | Hydrophobic region, involved in binding to Cyclin T1.[2] |

| Basic (Arginine-rich) | 49-57 | RNA Binding (TAR), Nuclear Localization (NLS), Protein Transduction (PTD).[2][7] |

| Glutamine-rich | 58-72 | Contributes to transactivation. |

| C-terminal | 73-101 (Exon 2) | Contains an RGD motif, dispensable for transactivation in culture.[7] |

This guide will focus specifically on the multifaceted roles of the arginine-rich basic domain.

The Central Role in HIV-1 Transcriptional Activation

The primary and most well-understood function of the Tat protein is to dramatically enhance the efficiency of transcription from the integrated viral provirus.[1] This process is critically dependent on the basic domain's ability to interact with a specific RNA structure and recruit essential host cell machinery.

The Tat-TAR Interaction: A High-Affinity Molecular Handshake

In the absence of Tat, HIV-1 transcription initiated by the host's RNA Polymerase II (Pol II) is inefficient and tends to terminate prematurely.[2] This is due to a transcriptional pause induced by cellular factors. The nascent viral transcripts contain a highly structured stem-loop element at their 5' end known as the Trans-Activation Response (TAR) element.[1][8]

The Tat basic domain, functioning as an RNA-binding domain, specifically recognizes and binds to a three-nucleotide bulge (UCU) within the TAR RNA stem.[6][9] This interaction is primarily electrostatic, driven by the positively charged arginine residues of the basic domain and the negatively charged phosphate backbone of the RNA.[6] The binding induces a conformational change in both the peptide and the RNA, leading to a stable and specific complex.[6][8]

Recruitment of the Positive Transcription Elongation Factor b (P-TEFb)

While the Tat-TAR interaction is necessary, it is not sufficient for full transcriptional activation. The core function of Tat is to act as a molecular bridge, recruiting the host cell's Positive Transcription Elongation Factor b (P-TEFb) to the paused Pol II complex.[2][10] P-TEFb is a heterodimer consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[11]

The N-terminal activation domain of Tat binds to Cyclin T1, while the basic domain anchors the entire complex to the TAR RNA.[12][13] This cooperative binding stabilizes the interaction, bringing the CDK9 kinase into close proximity with Pol II.[10] CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II and negative elongation factors, which releases the polymerase from its paused state and allows for processive, full-length transcription of the HIV-1 genome.[2][11] Interestingly, Tat actively increases the available pool of P-TEFb by competing with the host inhibitory protein HEXIM1, which sequesters P-TEFb in an inactive complex.[12]

The Basic Domain as a Protein Transduction Domain (PTD)

Beyond its critical intracellular role in transcription, the Tat basic domain possesses the remarkable ability to traverse biological membranes, acting as a potent cell-penetrating peptide (CPP) or protein transduction domain (PTD).[1][14] This property allows the full-length Tat protein to be secreted from infected cells and taken up by neighboring uninfected cells, where it can exert bystander effects contributing to HIV pathogenesis.[15][16]

Mechanism of Cellular Uptake

The precise mechanism of Tat-mediated cellular uptake has been a subject of intense investigation and appears to involve multiple pathways.[17][18][19] The process is initiated by an electrostatic interaction between the cationic Tat basic domain and negatively charged components on the cell surface, primarily heparan sulfate proteoglycans (HSPGs).[15][20][21]

Following this initial binding, internalization can proceed via several routes:

-

Direct Translocation: Some studies suggest the peptide can directly penetrate the lipid bilayer, potentially by inducing transient pore-like structures.[17][22]

-

Endocytosis: A significant body of evidence points to energy-dependent endocytic pathways.[18][23] This includes clathrin-mediated endocytosis, caveolae/lipid-raft mediated endocytosis, and macropinocytosis.[3][19][23] The specific pathway utilized may depend on the cargo attached to the Tat peptide, its concentration, and the cell type.[17][23]

Nuclear Localization

The Tat basic domain also contains a canonical nuclear localization signal (NLS), typically the sequence GRKKR.[2][3] This signal facilitates the transport of Tat and its cargo from the cytoplasm into the nucleus, a critical step for its function in transcription and for the delivery of nuclear-targeted therapeutics.[2] While some studies suggest this import involves classical pathways using importin proteins, others indicate that for a small protein like Tat, it may involve passive diffusion followed by nuclear retention through binding to nuclear components like RNA.[16][20]

Experimental Protocols for Studying Tat Basic Domain Function

Validating the dual functions of the Tat basic domain requires a combination of in vitro and cell-based assays.

Protocol: In Vitro Tat-TAR Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the direct binding of a Tat-derived peptide to TAR RNA.

Objective: To determine the binding affinity and specificity of a peptide corresponding to the Tat basic domain for TAR RNA.

Methodology:

-

Probe Preparation: Synthesize and radiolabel (e.g., with ³²P) a short RNA oligonucleotide corresponding to the HIV-1 TAR stem-loop.

-

Peptide Synthesis: Synthesize a peptide corresponding to the Tat basic domain (e.g., YGRKKRRQRRR).

-

Binding Reaction: Incubate a constant amount of the radiolabeled TAR RNA probe with increasing concentrations of the Tat peptide in a suitable binding buffer.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Free RNA will migrate quickly, while RNA-peptide complexes will migrate more slowly (a "shift").

-

Detection: Visualize the bands by autoradiography. The intensity of the shifted band relative to the free probe is proportional to the fraction of RNA bound.

-

Data Analysis: Quantify the bands and plot the fraction of bound RNA against the peptide concentration to determine the dissociation constant (Kd).

Self-Validation:

-

Specificity Control: Include a competitor unlabeled "cold" TAR RNA to ensure the shift is specific. The shifted band should disappear.

-

Nonspecific Control: Use a scrambled peptide sequence or a mutated TAR RNA probe; these should show significantly reduced or no binding.[6]

Protocol: Cellular Uptake Assay for Tat-Conjugated Cargo

This protocol measures the efficiency of Tat PTD-mediated delivery of a fluorescent cargo into cultured cells.

Objective: To quantify the cellular internalization of a cargo molecule conjugated to the Tat basic domain.

Methodology:

-

Cargo Conjugation: Chemically conjugate the Tat PTD sequence to a fluorescent reporter molecule (e.g., FITC, Rhodamine) or a fluorescent protein (e.g., GFP).

-

Cell Culture: Plate mammalian cells (e.g., HeLa, Jurkat) in a multi-well plate and grow to ~80% confluency.

-

Treatment: Incubate the cells with the Tat-cargo conjugate at various concentrations for a defined period (e.g., 1-4 hours). Include a control with the cargo molecule alone.

-

Washing: Wash the cells thoroughly with PBS and then briefly with a mild acidic buffer or trypsin to remove non-internalized, surface-bound conjugate.[21][24]

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized cargo.[24]

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the subcellular localization of the cargo.

-

-

Data Analysis: Compare the fluorescence intensity of cells treated with the Tat-cargo conjugate to the control cells.

Self-Validation:

-

Temperature Control: Perform the incubation at 4°C. Endocytosis is an energy-dependent process and should be significantly inhibited at low temperatures, allowing for differentiation from direct translocation.[18][19]

-

Inhibitor Studies: Pre-treat cells with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated) to probe the specific uptake pathway.

Applications in Drug Development and Therapeutics

The potent cell-penetrating ability of the Tat basic domain has been harnessed to create a powerful platform for intracellular drug delivery.[5][14][25] By attaching therapeutic molecules—ranging from small molecule drugs and peptides to large proteins and nucleic acids—to the Tat PTD, it is possible to overcome the significant barrier of the cell membrane.[14][18][26]

Key Application Areas:

-

Protein Therapeutics: Delivery of enzymes, antibodies, or regulatory proteins into cells for replacement therapy or to modulate signaling pathways.

-

Gene Therapy & siRNA Delivery: Facilitating the cellular uptake of nucleic acids to correct genetic defects or to silence disease-causing genes.[24]

-

Cancer Therapy: Targeting cytotoxic agents specifically to cancer cells to increase efficacy and reduce systemic toxicity.

-

Nanoparticle Delivery: Modifying the surface of nanoparticles with the Tat peptide to enhance their cellular uptake and targeting.[27]

The development of Tat-based delivery systems must consider factors like proteolytic stability, as the arginine- and lysine-rich sequence can be susceptible to enzymatic degradation.[5]

Conclusion

The basic domain of HIV-1 Tat is a masterclass in molecular efficiency. It flawlessly executes two distinct and vital functions: orchestrating the recruitment of host transcription machinery to the viral promoter and mediating its own transport across cellular membranes. This duality not only makes it a critical factor in HIV-1 pathogenesis but also provides the scientific community with a robust and versatile tool. A thorough understanding of its fundamental biological roles, grounded in rigorous experimental validation, is essential for both developing novel anti-retroviral therapies targeting this domain and for fully realizing its immense potential in the targeted delivery of next-generation therapeutics.

References

-

Barinova, I. M., et al. (2019). Tat basic domain: A "Swiss army knife" of HIV-1 Tat? Reviews in Medical Virology, 29(2), e2031. [Link]

-

Herce, H. D., & Garcia, A. E. (2011). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. Proceedings of the National Academy of Sciences, 108(52), 20875-20880. [Link]

-

Johnson, T. P., et al. (2020). HIV-1 Tat: Role in Bystander Toxicity. Frontiers in Microbiology, 11, 610. [Link]

-

Mediouni, S., et al. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 8(16), 27568–27585. [Link]

-

Wikipedia contributors. (2023). Tat (HIV). Wikipedia. [Link]

-

Mediouni, S., et al. (2017). Tat is a multifunctional viral protein that modulates cellular gene expression and functions. Oncotarget, 8(16), 27568–27585. [Link]

-

Mishra, V., et al. (2011). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Journal of Drug Targeting, 19(4), 270-278. [Link]

-

Latham, A. G., & Johnson, A. T. (2016). Genetic variation and function of the HIV-1 Tat protein. Frontiers in Microbiology, 7, 122. [Link]

-

Kukhanova, M., et al. (2014). Functional roles of HIV-1 Tat protein in the nucleus. Infectious Agents and Cancer, 9, 28. [Link]

-

Brooks, H., Lebleu, B., & Vives, E. (2005). Tat peptide-mediated cellular delivery: back to basics. Advanced Drug Delivery Reviews, 57(4), 559-577. [Link]

-

Vives, E. (2003). Cellular uptake of the Tat peptide: an endocytosis mechanism following ionic interactions. Journal of Molecular Recognition, 16(5), 265-271. [Link]

-

Elangovan, M., et al. (1995). Functional comparison of the basic domains of the Tat proteins of human immunodeficiency virus types 1 and 2 in trans activation. Journal of Virology, 69(4), 2131-2137. [Link]

-

Panagou, S. V., et al. (2008). Secretion and uptake of TAT-fusion proteins produced by engineered mammalian cells. FEBS Journal, 275(19), 4789-4803. [Link]

-

Stanley, N. R., et al. (2000). The twin arginine consensus motif of Tat signal peptides is involved in Sec-independent protein targeting in Escherichia coli. Journal of Biological Chemistry, 275(16), 11591-11596. [Link]

-

Calnan, B. J., et al. (1991). Analysis of arginine-rich peptides from the HIV Tat protein reveals unusual features of RNA-protein recognition. Genes & Development, 5(11), 201-210. [Link]

-

Hamy, F., et al. (1997). An inhibitor of the Tat/TAR RNA interaction that effectively suppresses HIV-1 replication. Proceedings of the National Academy of Sciences, 94(8), 3548-3553. [Link]

-

Aarts, F., et al. (2010). TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION. Journal of Neuroscience Methods, 189(2), 238–246. [Link]

-

Fonseca, S. B., Pereira, M. P., & Kelley, S. O. (2009). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 2(3), 79-100. [Link]

-

Ramadass, B., et al. (2018). Structural mechanism for HIV-1 TAR loop recognition by Tat and the super elongation complex. Nature Communications, 9(1), 5123. [Link]

-

Gu, C., et al. (2015). The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy. The American Journal of Pathology, 185(12), 3298-3312. [Link]

-

Gupta, B., et al. (2007). The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities. Journal of Controlled Release, 117(2), 148-162. [Link]

-

ResearchGate. (n.d.). Diagram of the functional domains of HIV-1 Tat. ResearchGate. [Link]

-

Progress in Research and Application of HIV-1 TAT-Derived Cell-Penetrating Peptide. (2025). Preprints.org. [Link]

-

Kim, H., et al. (2018). The folding competence of HIV-1 Tat mediated by interaction with TAR RNA. RNA Biology, 15(12), 1488-1498. [Link]

-

Brasey, A., et al. (2003). Mechanism of HIV-1 Tat RNA translation and its activation by the Tat protein. RNA, 9(1), 13-27. [Link]

-

Ronsard, L., et al. (2017). In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity. Frontiers in Microbiology, 8, 1530. [Link]

-

Herce, H. D., & Garcia, A. E. (2007). Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes. Biophysical Journal, 93(6), 1917-1925. [Link]

-

Garber, M. E., et al. (1998). Human and Rodent Transcription Elongation Factor P-TEFb: Interactions with Human Immunodeficiency Virus Type 1 Tat and Carboxy-Terminal Domain Substrate. Journal of Virology, 72(8), 6264-6271. [Link]

-

Wei, P., et al. (1998). Specific interaction of Tat with the human but not rodent P-TEFb complex mediates the species-specific Tat activation of HIV-1 transcription. Proceedings of the National Academy of Sciences, 95(13), 7381-7386. [Link]

-

Lewin, M., et al. (2003). HIV TAT Protein Transduction Domain Mediated Cell Binding and Intracellular Delivery of Nanoparticles. Bioconjugate Chemistry, 14(5), 976-981. [Link]

-

Barboric, M., et al. (2005). Tat competes with HEXIM1 to increase the active pool of P-TEFb for HIV-1 transcription. Nucleic Acids Research, 33(10), 3295-3305. [Link]

-

Maurer, C., et al. (2010). The h-region of twin-arginine signal peptides supports productive binding of bacterial Tat precursor proteins to the TatBC receptor complex. Journal of Biological Chemistry, 285(39), 30049-30058. [Link]

-

Sobhian, B., et al. (2010). Transition Step during Assembly of HIV Tat:P-TEFb Transcription Complexes and Transfer to TAR RNA. Journal of Virology, 84(17), 8769-8781. [Link]

-

LifeTein. (2024). TAT: All About Cell Penetrating Peptides. LifeTein. [Link]

-

Wikipedia contributors. (2023). Twin-arginine translocation pathway. Wikipedia. [Link]

-

Palmer, T., & Berks, B. C. (2012). Targeting of proteins to the twin-arginine translocation pathway. Nature Reviews Microbiology, 10(7), 483-496. [Link]

-

Kim, Y., et al. (2015). The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology. Cartilage, 6(3), 171-179. [Link]

-

Rhim, H., et al. (1991). Functional comparison of the basic domains of the Tat proteins of human immunodeficiency virus types 1 and 2 in trans activation. Journal of Virology, 65(9), 4555-4564. [Link]

Sources

- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Tat basic domain: A "Swiss army knife" of HIV-1 Tat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of arginine-rich peptides from the HIV Tat protein reveals unusual features of RNA-protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Specific interaction of Tat with the human but not rodent P-TEFb complex mediates the species-specific Tat activation of HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tat competes with HEXIM1 to increase the active pool of P-TEFb for HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transition Step during Assembly of HIV Tat:P-TEFb Transcription Complexes and Transfer to TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | HIV-1 Tat: Role in Bystander Toxicity [frontiersin.org]

- 16. Functional roles of HIV-1 Tat protein in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]